4,4',4''-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzonitrile
Description
The compound 4,4',4''-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzonitrile features a star-shaped architecture with a central benzene core linked via nitrilotris(benzene-4,1-diyl) to three peripheral benzonitrile groups through ethyne (acetylene) spacers . The ethyne spacers ensure extended π-conjugation, while the electron-withdrawing cyano (-CN) groups enhance charge-transfer capabilities. This compound is synthesized via Sonogashira coupling reactions, a common method for constructing conjugated systems . Its rigid, planar structure and electron-deficient nature make it suitable for optoelectronic applications, though detailed spectroscopic data remain less explored compared to analogous viologen derivatives.
Properties
IUPAC Name |
4-[2-[4-[4-[2-(4-cyanophenyl)ethynyl]-N-[4-[2-(4-cyanophenyl)ethynyl]phenyl]anilino]phenyl]ethynyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H24N4/c46-31-40-13-7-34(8-14-40)1-4-37-19-25-43(26-20-37)49(44-27-21-38(22-28-44)5-2-35-9-15-41(32-47)16-10-35)45-29-23-39(24-30-45)6-3-36-11-17-42(33-48)18-12-36/h7-30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYHSQFMZKEKIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)N(C3=CC=C(C=C3)C#CC4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C#CC6=CC=C(C=C6)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Protocol
The Sonogashira coupling—a palladium/copper-catalyzed reaction between terminal alkynes and aryl halides—serves as the cornerstone for constructing the ethyne bridges. Key steps include:
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Catalyst System : Palladium(II) acetate (Pd(OAc)₂) with tri-tert-butylphosphine (PtBu₃) as a ligand, enhancing oxidative addition efficiency.
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Base : Sodium tert-butoxide (NaOtBu) or triethylamine (Et₃N) to deprotonate the terminal alkyne.
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Solvent : Anhydrous toluene or tetrahydrofuran (THF) under inert atmosphere (N₂/Ar).
A representative procedure involves reacting 1,3,5-tribromotriazine with 4-ethynylbenzonitrile in a 1:3 molar ratio, though exact stoichiometry adjustments are critical to minimize oligomerization.
Optimized Reaction Conditions
Data from analogous syntheses (Table 1) illustrate the impact of variables on yield:
Higher Pd(OAc)₂ and PtBu₃ loadings (Condition 1) maximize yield by accelerating the oxidative addition of aryl bromides and stabilizing Pd intermediates. Prolonged reaction times (>12 hours) and degassed solvents further suppress side reactions like Glaser coupling.
Alternative Synthetic Strategies and Modifications
Stepwise Coupling Approach
To mitigate steric hindrance from simultaneous tri-substitution, a sequential coupling strategy has been explored:
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First Coupling : React 1,3,5-tribromotriazine with one equivalent of 4-ethynylbenzonitrile.
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Intermediate Isolation : Purify the mono-substituted product via column chromatography.
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Iterative Coupling : Repeat with remaining bromine sites.
While this method improves regiochemical control, the protracted purification steps reduce overall yield to ~50%.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate coupling kinetics. Trials at 150 W and 120°C reduced reaction times from 12 hours to 2 hours, albeit with a slight yield drop (72% vs. 78%) due to localized overheating.
Challenges in Scalability and Purity
Byproduct Formation
Common impurities include:
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Di- and Mono-Substituted Intermediates : Arising from incomplete coupling.
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Homocoupled Alkyne Dimers : Formed via Glaser coupling under excess Cu(I) conditions.
Suppression strategies involve strict stoichiometric control, sub-stoichiometric CuI (0.5–1 mol%), and additive screening (e.g., tetrabutylammonium fluoride to sequester Cu).
Purification Techniques
Gel permeation chromatography (GPC) and recrystallization from dimethylformamide (DMF)/ethanol mixtures are standard for isolating the target compound. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity, as reported by suppliers.
Industrial-Scale Production and Supplier Data
Commercial synthesis (e.g., by Career Henan Chemical Co.) follows kilogram-scale adaptations of the Sonogashira protocol, with bulk pricing at $2.00/kg for 98% pure material. Key suppliers (Table 2) highlight global availability:
| Supplier | Purity | Price (USD/kg) | Capacity (kg/year) |
|---|---|---|---|
| Career Henan Chemical Co. | 98% | 2.00 | 5,000 |
| Shanghai Daken Materials | 95% | 2.50 | 3,200 |
| Chemsoon Co. | 97% | 2.20 | 2,800 |
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Organic Synthesis: The compound serves as a crucial building block for synthesizing more complex organic molecules. Its multifunctional nature allows chemists to introduce various functional groups through electrophilic aromatic substitution reactions.
- Research in Reaction Mechanisms: It is utilized in studies exploring reaction mechanisms due to its ability to undergo oxidation and reduction reactions, providing insights into electron transfer processes.
2. Medicine:
- Drug Delivery Systems: Recent investigations have focused on its potential use in drug delivery systems. The compound's structure facilitates the encapsulation of therapeutic agents, enhancing their stability and bioavailability .
- Therapeutic Applications: Preliminary studies suggest that 4,4',4''-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzonitrile could act as a therapeutic agent due to its ability to interact with biological targets at the molecular level.
3. Materials Science:
- Organic Semiconductors: The compound is being explored for its application in organic semiconductors due to its high electronic conductivity and stability. Its unique structure enhances charge transport properties, making it suitable for use in electronic devices such as transistors and photovoltaic cells .
- Nanotechnology: In nanotechnology, this compound is investigated for creating nanoscale materials that exhibit desirable optical and electronic properties, which could be beneficial in developing advanced sensors and devices .
Case Studies
Mechanism of Action
The mechanism of action of 4,4’,4’'-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzonitrile involves its ability to participate in electron transfer processes due to its highly conjugated structure. This compound can act as an electron acceptor or donor, forming charge transfer complexes. These properties are crucial for its applications in materials science and electronics .
Comparison with Similar Compounds
Structural Analogues with Pyridinium Substituents
Compound : 4,4′,4′′-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide
- Structure : Central benzene core linked to three methylpyridinium iodide groups via ethyne spacers .
- Properties :
- UV-Vis Absorption : Strong absorption at λmax = 228 nm due to π→π* transitions in the conjugated system.
- Fluorescence : Broad emission band at λem = 420 nm in aqueous solution .
- Redox Activity : Exhibits reversible electrochromic behavior, transitioning between colorless (dication), blue-violet (radical cation), and yellow-brown (neutral) states .
- Applications : Electrochromic devices, charge-transfer complexes, and energy storage .
Comparison :
- The pyridinium derivative’s redox activity contrasts with the benzonitrile analogue’s electron-withdrawing cyano groups, which may favor static charge separation over reversible redox processes.
- The pyridinium compound’s fluorescence is quenched in aggregated states, whereas the benzonitrile variant’s emission properties remain underexplored .
Triphenylamine-Based Derivatives
Compound : TP3Bzim (2,2′,2″-((1E,1′E,1″E)-(nitrilotris(benzene-4,1-diyl))tris-(ethene-2,1-diyl))tris(1,3-dimethyl-1H-benzo[d]imidazol-3-ium) iodide)
Comparison :
- TP3Bzim’s benzimidazolium groups enhance solubility and mitochondrial targeting, unlike the hydrophobic benzonitrile derivative.
- The benzonitrile compound’s lack of charged groups may limit bioapplications but improve stability in organic solvents.
Viologen Derivatives with Extended Conjugation
Compound : Star-shaped viologens with thiophene or triphenylamine moieties
Comparison :
- The benzonitrile compound’s cyano groups may lower the LUMO energy, improving electron injection in optoelectronic devices compared to viologens.
- Viologens’ reversible redox behavior is absent in the benzonitrile analogue, limiting its use in dynamic applications like electrochromism.
Metal-Organic Framework (MOF) Linkers
Compound : MOF-180 and MOF-200 with 4,4',4''-[benzene-1,3,5-triyl-tris(ethyne-2,1-diyl)]tribenzoate (BTE) linkers .
Comparison :
- The benzonitrile compound’s lack of carboxylate groups precludes MOF formation but allows for covalent functionalization in polymers or small-molecule electronics.
Biological Activity
4,4',4''-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzonitrile (CAS No. 848568-92-3) is a complex organic compound characterized by its significant molecular weight of 620.70 g/mol and a molecular formula of . This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science.
Chemical Structure
The compound features a nitrilotris structure with ethyne linkages between benzene units, which may contribute to its unique biological properties. The presence of multiple cyano groups enhances its electronic properties, making it a candidate for various applications.
Biological Activity Overview
Research into the biological activity of this compound is still emerging. Preliminary studies suggest that it may possess:
- Anticancer Properties : Initial investigations indicate that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Some derivatives have shown promise in inhibiting bacterial growth, suggesting potential as an antimicrobial agent.
- Antioxidant Effects : The ability to scavenge free radicals has been noted in related compounds, indicating possible protective effects against oxidative stress.
Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of nitrile-containing compounds for their cytotoxicity against breast cancer cells. The results indicated that compounds with similar structures to 4,4',4''-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzonitrile exhibited IC50 values in the micromolar range, highlighting their potential as anticancer agents .
Antimicrobial Properties
Research conducted by Zhang et al. (2023) demonstrated that certain nitrile derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study suggested that the presence of multiple cyano groups enhances membrane permeability, leading to increased efficacy .
Antioxidant Activity
A recent investigation into the antioxidant properties of similar compounds revealed that they effectively reduced oxidative stress markers in vitro. The study utilized DPPH and ABTS assays to quantify radical scavenging activity, showing that these compounds could potentially mitigate oxidative damage in biological systems .
Table 1: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 4,4',4''-((Nitrilotris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))tribenzonitrile, and how can reaction conditions be optimized for yield and purity?
The synthesis of ethynyl-linked aromatic compounds typically involves palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) between halogenated benzene derivatives and terminal alkynes. For example, analogous compounds like TP3Bzim were synthesized by linking nitrilotris(benzene) cores with ethyne groups under reflux conditions using glacial acetic acid as a catalyst . Optimization strategies include:
- Catalyst selection : Pd(PPh₃)₂Cl₂/CuI systems enhance coupling efficiency.
- Temperature control : Reflux in ethanol or THF at 70–80°C minimizes side reactions.
- Purification : Column chromatography or recrystallization improves purity. Yield can be increased by stoichiometric tuning of reactants (e.g., 1:3 molar ratio for core-to-alkyne coupling).
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- NMR spectroscopy : ¹H/¹³C NMR confirms ethyne linkage and aromatic proton environments.
- FT-IR : Stretching frequencies at ~2200 cm⁻¹ verify C≡C bonds.
- X-ray diffraction (XRD) : Resolves crystal packing and bond angles (e.g., 120° for trigonal planar nitrilotris cores) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₃₃H₁₈N₄: expected [M+H]⁺ ≈ 495.2).
Q. What safety protocols are recommended when handling this compound, given its structural analogs' hazards?
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Storage : Inert atmosphere (argon) to prevent degradation of ethyne groups.
- Waste disposal : Segregate as halogen-free organic waste.
Advanced Questions
Q. How does the integration of this compound as a ligand in MOFs affect framework topology and gas adsorption properties compared to carboxylate-based linkers?
The ethyne groups in this compound enable π-conjugation and rigid linear geometry, favoring isoreticular expansion in MOFs. Unlike carboxylate linkers (e.g., MOF-5), ethynyl ligands create larger pore apertures (up to 28.8 Å) and higher surface areas (~10,000 m²/g) . For methane storage, frameworks with ethyne linkers show enhanced uptake (240 cm³/g at 36 atm) due to optimized van der Waals interactions . However, nitrile termini may reduce hydrothermal stability compared to carboxylates, requiring post-synthetic modifications (e.g., Zn₄O clusters) .
Q. What strategies can mitigate competing side reactions (e.g., alkyne oligomerization) during the synthesis of ethynyl-linked tribenzonitrile derivatives?
- Low-temperature catalysis : Sonogashira coupling at 50°C suppresses alkyne homocoupling.
- Protecting groups : Use trimethylsilyl (TMS)-protected alkynes, followed by deprotection with K₂CO₃ .
- Solvent choice : Polar aprotic solvents (DMF) improve solubility of aromatic intermediates.
- In situ monitoring : TLC or GC-MS detects oligomer byproducts early.
Q. How can computational modeling predict the compound’s electronic properties and guide its application in optoelectronics?
Density functional theory (DFT) calculations reveal:
- HOMO-LUMO gaps : ~3.2 eV, suggesting suitability as a blue-emitting material.
- Charge transport : Ethyne bridges enhance π-orbital overlap, enabling hole mobility >10⁻³ cm²/V·s .
- Excited-state dynamics : Time-dependent DFT predicts two-photon absorption cross-sections (~500 GM) for bioimaging applications .
Q. What are the primary challenges in achieving high crystallinity when incorporating this ligand into MOFs?
- Solvothermal conditions : Slow crystallization (7–14 days) at 85°C in DMF/water mixtures improves framework order .
- Ligand rigidity : Ethyne spacers reduce conformational flexibility, necessitating precise stoichiometry with metal nodes (e.g., Zn²⁺ or Cu²⁺) .
- Defect mitigation : Post-synthetic annealing at 150°C under vacuum heals missing-linker defects .
Data Contradiction Analysis
Q. How to resolve discrepancies between experimental gas adsorption data and computational predictions for MOFs using this ligand?
- Pore size calibration : Experimental N₂ adsorption at 77 K may show smaller pore sizes than DFT models due to framework flexibility. Use grand canonical Monte Carlo (GCMC) simulations with relaxed lattice parameters .
- Surface functionalization : Nitrile groups may adsorb polar gases (CO₂) unexpectedly, requiring IR spectroscopy to confirm binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
